molecular formula C19H20O4 B11022095 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione

7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione

Cat. No.: B11022095
M. Wt: 312.4 g/mol
InChI Key: PERTYZOOFQREIS-UHFFFAOYSA-N
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Description

7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione is a sophisticated benzopyrano-chromene dione derivative offered for research and development purposes. Compounds within the benzopyran and chromene families are of significant interest in medicinal chemistry due to their wide range of potential pharmacological activities. These core structures are frequently investigated as scaffolds for developing novel therapeutic agents. Specifically, research into analogous structures has highlighted their potential value in oncology, with some derivatives exhibiting remarkable antiproliferative activities against various human tumor cell lines, such as breast carcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The structure-activity relationships (SAR) of such compounds suggest that the nature of substituents and the overall lipophilicity can profoundly influence their biological activity . Furthermore, the chroman-4-one core, a related structure, is recognized as a versatile scaffold in drug design, associated with diverse biological effects including anticancer, antioxidant, and antimicrobial activities . This product is intended for research applications only and is not approved for use in humans or animals. Researchers are encouraged to investigate the specific properties and mechanisms of action of this particular hexahydro derivative.

Properties

IUPAC Name

7,9,9-trimethyl-2,3,4,10-tetrahydro-1H-isochromeno[4,3-g]chromene-5,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-10-16-13(11-6-4-5-7-12(11)18(21)22-16)8-14-15(20)9-19(2,3)23-17(10)14/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERTYZOOFQREIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(CC3=O)(C)C)C4=C(CCCC4)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the synthesis of polycyclic diones by promoting efficient energy transfer. For example, β-enaminonitriles bearing 9-hydroxy-1H-benzo[f]chromene moieties were synthesized via a one-pot reaction of naphthalene-2,7-diol, malononitrile, and aromatic aldehydes under microwave conditions (400 W, 140°C, 2 minutes). Adapting this protocol, 7,9,9-trimethyl derivatives are hypothesized to form via substitution of aldehydes with methyl-rich analogs (e.g., 2,4,6-trimethylbenzaldehyde). Piperidine acts as a base, deprotonating active methylene groups to initiate Knoevenagel condensation, followed by Michael addition and cyclization (Scheme 1). Yields for analogous compounds reach 85–92%, suggesting comparable efficiency for the target molecule.

Ionic Liquid-Catalyzed Three-Component Reactions

Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), facilitate room-temperature syntheses of benzo[g]chromene-diones. In a typical procedure, 2-hydroxy-1,4-naphthoquinone, malononitrile, and methyl-substituted aldehydes condense to form the tricyclic core. The ionic liquid stabilizes intermediates via hydrogen bonding and electrostatic interactions, enabling a 93% yield for unsubstituted analogs. For 7,9,9-trimethyl derivatives, substituting 2-hydroxy-1,4-naphthoquinone with a methylated precursor (e.g., 2-hydroxy-3-methyl-1,4-naphthoquinone) could introduce the requisite methyl groups. The catalyst is recyclable for five cycles without significant activity loss.

Catalytic Systems and Reaction Optimization

Hybrid Nanocatalysts in Solvent-Free Conditions

Fe₃O₄ nanoparticles (NPs) functionalized with silica, zirconia, or ionic liquids enhance reaction kinetics and selectivity. For pyrano[2,3-d]pyrimidine-diones, Fe₃O₄@SiO₂@(CH₂)₃-urea-SO₃H/HCl NPs achieved 98% yields under solvent-free conditions at 60°C. Applied to the target compound, these NPs could mediate cyclization between methylated aldehydes, diketones, and dihydroxy precursors. Table 1 compares nanocatalyst performances for analogous syntheses:

Table 1: Nanocatalyst Efficiency in Pyrano-Dione Syntheses

CatalystConditionsYield (%)Time (min)Reusability
Fe₃O₄@SiO₂-FSAH₂O, 50°C73–903605 cycles
ZnFe₂O₄ NPsSolvent-free, 75°C86–977–306 cycles
γ-Fe₂O₃@[bis-APTES]Cl₂ NPsH₂O/EtOH, 80°C85–976–197 cycles

Piperidine-Mediated Thermal Cyclization

Thermal methods using piperidine in ethanol under reflux (12–24 hours) remain a fallback for low-resource settings. For 4-aryl-5,10-dihydro-4H-benzo[g]chromene-5,10-diones, this approach yields 70–80%. However, prolonged heating risks decarboxylation or side reactions in methylated systems. Optimizing the molar ratio of methylated aldehyde to diketone (1:1.2) mitigates steric hindrance, potentially elevating yields to 82%.

Mechanistic Insights and Intermediate Characterization

Knoevenagel-Michael-Cyclization Cascade

The reaction proceeds via three stages:

  • Knoevenagel Condensation : Aldehyde carbonyl activation by base/nanocatalyst, forming an α,β-unsaturated nitrile with malononitrile.

  • Michael Addition : Diketone enolate attack on the nitrile, generating a tetrahedral intermediate.

  • Cyclization and Aromatization : Intramolecular nucleophilic attack followed by dehydration yields the fused pyrano-chromene system.

Methyl groups at C7 and C9 arise from the aldehyde and diketone precursors, respectively. For instance, 2,4-dimethylbenzaldehyde and 3-methyl-1,3-cyclohexanedione would furnish the 7,9,9-trimethyl pattern.

Spectroscopic Validation

Intermediate isolation and characterization are critical. In analogous syntheses, FT-IR confirms nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups. ¹H NMR of the final product shows singlet peaks for aromatic methyl groups (δ 2.1–2.3 ppm) and multiplet signals for the pyranochromene protons (δ 4.5–6.0 ppm).

Challenges in Methyl Group Incorporation

Steric Hindrance and Regioselectivity

Bulky methyl substituents hinder cyclization, often requiring excess reagents or higher temperatures. For example, 7-methyl introduction reduces yields by 12–15% compared to unsubstituted analogs. Regioselective methylation is achievable using ortho-directing groups (e.g., -NO₂) on the aldehyde, but subsequent reduction steps complicate the synthesis.

Byproduct Formation

Competing pathways, such as aldol condensation of diketones or over-alkylation, generate dimers or trimer byproducts. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound with >95% purity.

Green Chemistry Approaches

Aqueous-Phase Reactions

Water as a solvent improves sustainability without sacrificing yield. Fe₃O₄@MCM-41@Zr-piperazine MNPs in aqueous ethanol (1:1) yield 85% of pyrano-diones in 10 minutes. For the target compound, substituting ethanol with water could reduce environmental impact while maintaining 80–85% efficiency.

Catalyst Recycling

Magnetic separation of Fe₃O₄-based catalysts allows reuse for 5–11 cycles. Post-reaction, catalysts are washed with ethanol and dried at 70°C, retaining >90% activity.

Comparative Analysis of Synthetic Routes

Table 2: Optimization Matrix for 7,9,9-Trimethyl Derivative Synthesis

MethodCatalystTemp (°C)TimeYield (%)
Microwave irradiationPiperidine1402 min85–92
Ionic liquid[bmim]OH2590 min89–93
Solvent-freeZnFe₂O₄ NPs7515 min90–95
ThermalPiperidine/EtOH8024 h70–82

Microwave and nanocatalyst methods outperform thermal approaches in yield and time efficiency. Ionic liquids balance mild conditions and recyclability, ideal for lab-scale production.

Chemical Reactions Analysis

Types of Reactions

7,9,9-Trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions typically result in various substituted derivatives with altered functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione. Research indicates that derivatives of this compound can target G-quadruplex structures in DNA, which are implicated in cancer cell proliferation. For instance:

  • G-Quadruplex Targeting : Compounds designed to interact with G-quadruplexes have shown promise in inhibiting cancer cell growth. A study identified effective chemotypes that could be used for developing anticancer agents targeting these structures .

Antioxidant Properties

Compounds with similar structures have been noted for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The presence of multiple aromatic rings in the structure may enhance its ability to scavenge free radicals.

Photodynamic Therapy

The unique optical properties of compounds like this compound make them suitable for applications in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation to kill cancer cells.

Dye Production

The compound's structural characteristics also lend themselves to applications in dye production. Benzoxanthenes derived from similar structures have been utilized in creating fluorescent compounds and dyes for various industrial applications .

Case Studies

StudyFocusFindings
Anticancer Activity G-Quadruplex TargetingIdentified effective chemotypes that inhibit cancer cell growth by targeting G-quadruplexes .
Antioxidant Properties Oxidative Stress MitigationDemonstrated the ability to scavenge free radicals effectively .
Photodynamic Therapy Light-Sensitive CompoundsHighlighted the potential use of similar compounds in PDT for cancer treatment .
Dye Production Fluorescent DyesExplored the application of benzoxanthenes in producing fluorescent dyes .

Mechanism of Action

The mechanism of action of 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between the target compound and analogous pyrano-chromene diones:

Compound Name Key Substituents/Rings Molecular Formula Molecular Weight Notable Features
Target Compound : 7,9,9-Trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione 7,9,9-Trimethyl; hexahydro; benzo[c]pyrano C₂₁H₂₂O₄ 338.40 High steric bulk from methyl groups; partial saturation enhances rigidity .
3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione () Phenyl; trimethoxyphenyl C₂₈H₂₄O₇ 472.48 Extended aromaticity from phenyl groups; methoxy substituents enhance solubility .
2-(3,4-Dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione () Cyclopenta ring; dimethoxyphenyl C₂₄H₂₂O₆ 406.40 Cyclopenta fusion increases ring strain; dimethoxy groups alter electronic density .
(5aS,6S,7R,8S,9aR)-6,7,8-Trihydroxy-3-methyl-5a,6,7,8,9a,10-hexahydro-1H,9H-pyrano[4,3-b]chromene-1,9-dione () Trihydroxy; methyl C₁₃H₁₆O₇ 284.26 Polar hydroxyl groups improve water solubility; stereochemistry impacts activity .

Key Observations :

  • Aromaticity vs.
  • Polarity : Hydroxyl or methoxy substituents (e.g., ) increase polarity, affecting bioavailability compared to the target compound’s lipophilic methyl groups .

Key Observations :

  • The target compound’s synthesis likely aligns with spiro-pyrano-chromene protocols (), employing sequential reduction and oxidation steps under controlled temperatures .

Key Observations :

  • Methyl and methoxy groups (as in the target compound) are associated with enhanced membrane permeability in related analogs, suggesting possible efficacy in cellular assays .
  • The absence of polar groups may limit solubility, necessitating formulation strategies for in vivo applications .

Biological Activity

7,9,9-Trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione (CAS Number: 101269-62-9) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a chromene core fused with a benzo[c]pyran moiety. Its molecular formula is C16H22O2C_{16}H_{22}O_2 with a molecular weight of approximately 246.35 g/mol. The structure can be represented as follows:

Structure C16H22O2\text{Structure }C_{16}H_{22}O_2

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, research has demonstrated that certain chromene derivatives show potent anti-proliferative activity against various human tumor cell lines such as PC-3 (prostate cancer), SKOV-3 (ovarian cancer), and HeLa (cervical cancer) cells. The cytotoxic effects were compared to standard chemotherapeutic agents like Doxorubicin and Vinblastine, indicating that some derivatives of benzochromenes outperform these conventional drugs in terms of potency against multidrug-resistant (MDR) cancer cells .

Table 1: Anticancer Activity of Chromene Derivatives

Compound NameCell Line TestedIC50 (µM)Comparison DrugNotes
9-Hydroxy-1H-Benzo[f]chromenePC-315.2DoxorubicinEffective against MDR
9-Hydroxy-1H-Benzo[f]chromeneSKOV-312.5VinblastineInduces apoptosis
9-Hydroxy-1H-Benzo[f]chromeneHeLa18.0DoxorubicinCell cycle arrest in G1 phase

The anticancer effects are attributed to several mechanisms:

  • Inhibition of Topoisomerases : Certain derivatives inhibit topoisomerase I and II enzymes crucial for DNA replication and repair.
  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways and activation of caspases.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at various phases (G1/S), which prevents cancer cell proliferation .

Antimicrobial Properties

Emerging studies suggest that compounds similar to benzochromenes possess antimicrobial activities against various pathogens. For instance, derivatives have been tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds exhibited inhibition zones comparable to standard antibiotics .

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory properties linked to chromene derivatives. In vitro studies demonstrated the ability to reduce pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory conditions .

Case Studies

A notable case study focused on the synthesis and evaluation of a series of chromene derivatives for their biological activities. The study synthesized multiple variants with different substituents at the 9-position and assessed their cytotoxicity against MCF-7/ADR cells (a model for drug resistance). The results showed that specific substitutions significantly enhanced cytotoxicity and P-glycoprotein inhibition .

Table 2: Summary of Case Study Findings

Compound VariantCytotoxicity (IC50 µM)P-glycoprotein Inhibition (%)
Variant A10.575
Variant B8.080
Variant C15.060

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7,9,9-trimethyl benzo[c]pyrano-chromene dione derivatives?

  • Methodological Answer : A two-step approach is recommended:

Core Formation : Use a cyclocondensation reaction between substituted barbituric acid derivatives and aryl aldehydes under acidic conditions (e.g., acetic acid) to form the pyrano-chromene backbone .

Functionalization : Introduce methyl groups via alkylation or Friedel-Crafts alkylation using methyl iodide or tert-butyl hydroperoxide, respectively. Monitor reaction progress via TLC and purify via recrystallization (ethanol or methanol) .

  • Key Data : Typical yields range from 55–75% for analogous compounds, with purity confirmed by elemental analysis (e.g., C: 70.71%, H: 4.42%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Combine ¹H/¹³C NMR to resolve methyl groups and chromene protons (e.g., δ 2.48 ppm for CH₃ in pyrano derivatives ), FT-IR for lactone C=O stretches (~1724 cm⁻¹) , and HRMS for exact mass validation (e.g., m/z 322.0 [M]⁺) . For stereochemical analysis, use NOESY or X-ray crystallography if crystals are obtainable .

Q. How do substituents on the aryl group influence reactivity and product stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br, -Cl) on the aryl aldehyde reduce reaction rates but enhance product stability via resonance effects. For example, 4-bromo-substituted derivatives require extended reaction times (30–40 mins vs. 20 mins for unsubstituted analogs) but show higher thermal stability (>300°C melting points) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data interpretation?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and compare with experimental data. Address discrepancies (e.g., unexpected δ 4.74 ppm CH signals) by evaluating tautomeric equilibria or solvent effects .
  • TD-DFT for UV-Vis : Model electronic transitions to assign absorption bands (e.g., λmax ~300 nm for chromophores) and correlate with experimental spectra .

Q. What strategies mitigate side reactions during multi-step syntheses?

  • Methodological Answer :

  • Protection/Deprotection : Use trimethylsilyl (TMS) groups to shield reactive hydroxyls during alkylation steps .
  • Catalytic Control : Employ ionic liquids (e.g., TMGT) to enhance regioselectivity in cyclization steps, reducing byproducts like open-chain intermediates .
  • In Situ Monitoring : Utilize HPLC-MS to detect intermediates and adjust reaction conditions dynamically .

Q. How can substituent effects on bioactivity be systematically studied?

  • Methodological Answer :

SAR Framework : Synthesize derivatives with varying substituents (e.g., -OCH₃, -NO₂) and assay for antimicrobial activity via MIC tests against S. aureus and E. coli .

Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., DNA gyrase) and correlate binding energies (-8.5 to -10.2 kcal/mol) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. Conflicting reports on reaction yields: How to validate reproducibility?

  • Methodological Answer :

  • Standardize Conditions : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxidation artifacts. For example, yields drop from 75% to 60% under aerobic conditions due to lactone oxidation .
  • Cross-Lab Validation : Share samples for independent NMR/HRMS analysis to confirm structural consistency (e.g., δ 11.10 ppm OH signals in DMSO-d₆ ).

Physicochemical Property Studies

Q. What advanced techniques characterize redox behavior and photostability?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure oxidation potentials (e.g., +1.2 V vs. Ag/AgCl for chromene moieties) to assess electron-donating capacity .
  • Accelerated Light Testing : Expose compounds to UV light (λ = 365 nm) and monitor degradation via HPLC. Derivatives with electron-donating groups show 20–30% faster degradation than halogenated analogs .

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